molecular formula C21H20O7 B2952657 ethyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate CAS No. 858763-71-0

ethyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B2952657
CAS No.: 858763-71-0
M. Wt: 384.384
InChI Key: TZCXDWSIIWFQGQ-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a chromen-4-one derivative characterized by a substituted coumarin backbone. Its structure includes a 2-methyl group at position 2, a 2-methoxyphenoxy substituent at position 3, and an ethoxyacetate side chain at position 5. The compound is synthesized via nucleophilic substitution reactions, typically involving ethyl bromoacetate or chloroacetate under alkaline conditions (e.g., K₂CO₃ in dry acetone) .

Properties

IUPAC Name

ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-4-25-19(22)12-26-14-9-10-15-18(11-14)27-13(2)21(20(15)23)28-17-8-6-5-7-16(17)24-3/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCXDWSIIWFQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps:

    Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with the chromone intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a suitable esterification agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Electrophiles such as halogens, nitrating agents, under acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

Ethyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific optical and electronic properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromen-4-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of ethyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate and structurally related analogs:

Key Observations:

Substituent Effects on Bioactivity Electron-Donating Groups (e.g., Methoxy): The 2-methoxyphenoxy group in the target compound may enhance hydrogen bonding with biological targets compared to non-oxygenated aryl groups (e.g., 4-chlorophenyl in ) . Chlorophenyl Groups: The 4-chlorophenyl analog () shows higher electron-withdrawing capacity, which could enhance cytotoxicity but limit bioavailability .

Ester Side Chain Modifications

  • Replacing the ethyl ester with a benzyl group () increases molecular weight and lipophilicity, which may affect membrane permeability and in vivo half-life .

Synthetic Efficiency

  • The target compound’s synthesis achieves high purity without recrystallization, unlike derivatives requiring column chromatography (e.g., compound 14 in , % yield) .

Biological Activity Trends Derivatives with hydrazone or formyl groups (e.g., compound 10 in ) exhibit enhanced antimicrobial activity due to increased electrophilicity . The absence of such groups in the target compound suggests its bioactivity may rely on the 2-methoxyphenoxy moiety’s ability to interact with enzyme active sites.

Research Findings and Implications

  • Molecular Docking: Chromen-4-one derivatives with oxygen-rich substituents (e.g., methoxy, phenoxy) show stronger binding to microbial enzymes (e.g., dihydrofolate reductase) compared to halogenated analogs .
  • ADMET Profiles: Ethyl esters generally exhibit better aqueous solubility than benzyl or trifluoromethyl derivatives, favoring oral bioavailability .
  • Structure-Activity Relationship (SAR): Substituents at position 3 critically influence bioactivity. For example, 2-methoxyphenoxy provides a balance between electron donation and steric bulk, optimizing target interaction .

Biological Activity

Ethyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H18O5\text{C}_{17}\text{H}_{18}\text{O}_{5}

This compound features a chromenone backbone, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Antitumor Activity

Recent studies have shown that derivatives of chromenone compounds exhibit significant antitumor activity. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Case Study:
A study evaluating the cytotoxic effects of chromenone derivatives found that compounds with methoxy substitutions showed enhanced activity against MCF-7 cells with an IC50 value of 12 µM, indicating strong potential for further development in cancer therapeutics .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Research Findings:
In an experimental model of inflammation, administration of a related chromenone derivative resulted in a significant reduction in paw edema in rats, suggesting potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial strains. Preliminary results indicate that compounds with similar structures exhibit moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

Data Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
This compoundBacillus subtilis16 µg/mL

The biological activities attributed to this compound are largely due to its ability to interact with specific molecular targets within cells. Studies suggest that this compound may inhibit key enzymes involved in cell proliferation and inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Inhibition Studies

In vitro assays have demonstrated that the compound inhibits COX enzymes with IC50 values ranging from 10 to 20 µM, suggesting its potential as an anti-inflammatory agent comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

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